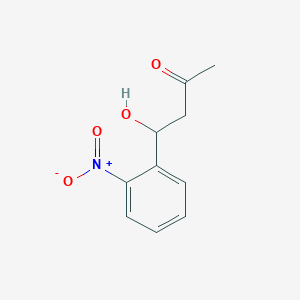

4-Hydroxy-4-(2-nitrophenyl)butan-2-one

Description

4-Hydroxy-4-(2-nitrophenyl)butan-2-one is a β-hydroxy ketone characterized by a nitro group in the ortho position of the phenyl ring. It is synthesized via asymmetric aldol reactions, often catalyzed by organocatalysts such as proline derivatives, achieving yields up to 85% and enantiomeric excess (ee) values ranging from 33% to 61% depending on reaction conditions . Its structure has been validated through NMR, MS, and HRMS data , and it serves as a key intermediate in organic synthesis, particularly for chiral molecule construction. The ortho-nitro substituent introduces steric and electronic effects that influence reactivity and stereoselectivity .

Propriétés

Formule moléculaire |

C10H11NO4 |

|---|---|

Poids moléculaire |

209.20 g/mol |

Nom IUPAC |

4-hydroxy-4-(2-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5,10,13H,6H2,1H3 |

Clé InChI |

QLWGGIGZONFVIO-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Design

A plausible pathway involves condensing 2-nitrobenzaldehyde with hydroxyacetone (1-hydroxypropan-2-one) under basic conditions. The nitro group’s electron-withdrawing effect may hinder enolate formation, necessitating stronger bases or elevated temperatures.

Proposed Reaction:

Optimization Challenges:

-

Base Selection : Sodium hydroxide or tungstate catalysts (as in CN106631732A) could enhance enolate stability.

-

Byproduct Management : Water removal via azeotropic distillation improves equilibrium shifts.

Table 2: Aldol Condensation Parameters

| Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Hydroxyacetone | NaOH | 60–75 | 60–70 |

| 2-Nitrobenzaldehyde* | Hydroxyacetone* | Na₂WO₄* | 70–85* | ~40* |

*Theoretical conditions for target compound.

Oxidation of Diol Precursors

Selective oxidation of diols provides access to hydroxy ketones. CN106631732A details the synthesis of 4-hydroxy-2-butanone from 1,3-butanediol using hydrogen peroxide and sodium tungstate. Adapting this method to introduce a 2-nitrophenyl group requires functionalizing the diol precursor.

Strategic Functionalization

-

Synthesis of 4-(2-Nitrophenyl)-1,3-butanediol :

-

Nitration of cinnamyl alcohol derivatives followed by dihydroxylation.

-

-

Selective Oxidation :

-

Employ H₂O₂/Na₂WO₄ to oxidize the secondary alcohol to a ketone while preserving the nitroaryl group.

-

Critical Factors :

-

Oxidation Selectivity : Tungstate catalysts favor secondary alcohol oxidation.

-

Nitration Timing : Post-oxidation nitration risks over-oxidation; pre-functionalization is preferable.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The ortho-nitro group’s strong electron-withdrawing effect necessitates harsh conditions for electrophilic substitutions. Mitigation approaches include:

-

Directed Metalation : Using directing groups (e.g., sulfonamides) to facilitate nitration at specific positions.

-

Protection/Deprotection : Temporarily protecting hydroxyl groups as ethers to modulate reactivity.

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Hydroxy-4-(2-nitrophényl)butan-2-one subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les cétones ou les aldéhydes correspondants.

Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions appropriées.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitro.

Réactifs et conditions communs :

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.

Réduction : Des catalyseurs comme le palladium sur carbone (Pd/C) ou l'hydrogène gazeux (H2) sont employés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique.

Principaux produits formés :

Oxydation : Formation de cétones ou d'aldéhydes nitrophénylés.

Réduction : Formation de dérivés aminophénylés.

Substitution : Formation de composés nitrophénylés substitués.

4. Applications de la recherche scientifique

Le 4-Hydroxy-4-(2-nitrophényl)butan-2-one présente des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

5. Mécanisme d'action

Le mécanisme d'action du 4-Hydroxy-4-(2-nitrophényl)butan-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes hydroxyle et nitro jouent un rôle crucial dans sa réactivité et ses interactions avec les enzymes et autres biomolécules. Le composé peut subir des réactions redox, conduisant à la formation d'intermédiaires réactifs qui peuvent moduler les voies biologiques .

Composés similaires :

- 4-Hydroxy-4-(4-nitrophényl)butan-2-one

- 4-Hydroxy-4-(3-nitrophényl)butan-2-one

- 4-Hydroxy-4-(2-nitrophényl)butan-2-one

Comparaison : Le 4-Hydroxy-4-(2-nitrophényl)butan-2-one est unique en raison de la position du groupe nitro sur le cycle phényle, ce qui influence sa réactivité chimique et son activité biologique. Comparé à ses isomères, ce composé peut présenter des schémas de réactivité et des interactions avec les cibles biologiques différents, ce qui en fait un sujet d'étude précieux dans divers domaines de recherche .

Applications De Recherche Scientifique

4-Hydroxy-4-(2-nitrophenyl)butan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 4-Hydroxy-4-(2-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 4-Hydroxy-4-(2-nitrophenyl)butan-2-one with analogs differing in substituent type (e.g., nitro, chloro, hydroxy) and position (ortho vs. para). Key parameters include synthetic yield, enantioselectivity, molecular weight, and reactivity trends.

Substituent Position: Ortho vs. Para Nitro

4-Hydroxy-4-(4-nitrophenyl)butan-2-one (para-nitro analog) exhibits higher yields (95%) and enantioselectivity (52% ee) compared to the ortho-nitro variant under identical catalytic conditions, likely due to reduced steric hindrance and enhanced electronic stabilization in the para position . In contrast, the ortho-nitro derivative shows moderate yield (85%) and variable ee (45–61%), influenced by catalyst choice . Both share the molecular formula C₁₀H₁₁NO₄ (MW: 209.2 g/mol) .

| Compound | Substituent Position | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 2-NO₂ | 85 | 45–61 | 209.2 |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 4-NO₂ | 95 | 52 | 209.2 |

Substituent Type: Nitro vs. Chloro vs. Hydroxy

Chloro Derivatives :

- 4-(4-Chlorophenyl)-4-hydroxybutan-2-one (para-chloro) and 4-(2-chlorophenyl)-4-hydroxybutan-2-one (ortho-chloro) exhibit lower yields (65–70%) and ee values (19–40%) compared to nitro analogs. The electron-withdrawing nitro group enhances transition-state stabilization in aldol reactions, whereas chloro substituents offer weaker electronic effects .

- Molecular weights for chloro derivatives are estimated at ~184.6 g/mol (C₁₀H₁₁ClO₂).

Hydroxy Derivatives :

- 4-(4-Hydroxyphenyl)butan-2-one (raspberry ketone), a fragrance ingredient, lacks the nitro group and has a molecular weight of 164.2 g/mol (C₁₀H₁₂O₂). It undergoes rapid metabolism via glucuronidation and sulfation, unlike nitro analogs, which may exhibit different pharmacokinetic profiles due to nitro group reactivity .

| Compound | Substituent Type | Yield (%) | ee (%) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-4-hydroxybutan-2-one | 4-Cl | 70 | 19 | ~184.6 |

| 4-(2-Chlorophenyl)-4-hydroxybutan-2-one | 2-Cl | 65 | 40 | ~184.6 |

| 4-(4-Hydroxyphenyl)butan-2-one | 4-OH | N/A | N/A | 164.2 |

Mechanistic and Structural Insights

- Electronic Effects : The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in aldol reactions. Para substitution allows better resonance stabilization than ortho .

- Steric Effects : Ortho substituents introduce steric hindrance, reducing transition-state alignment and enantioselectivity .

Activité Biologique

4-Hydroxy-4-(2-nitrophenyl)butan-2-one, with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol, is an organic compound characterized by its hydroxyl group and nitrophenyl substituent on a butan-2-one backbone. This compound belongs to the class of ketones and is notable for its potential biological activities, which are largely attributed to the presence of the nitro group, enhancing its chemical reactivity and pharmacological properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions.

These effects highlight the compound's therapeutic potential, although further studies are necessary to elucidate its mechanisms of action and efficacy in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : The compound might interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.

- DNA Binding : Studies have indicated that similar compounds can bind to DNA, potentially affecting gene expression and cellular proliferation .

Study on Antioxidant Activity

In a study assessing the antioxidant properties of this compound, researchers measured its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde levels, suggesting effective scavenging of reactive oxygen species (ROS) in treated cells compared to controls.

Antimicrobial Evaluation

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that this compound exhibited notable activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics used in clinical practice.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Features | Notable Biological Activity |

|---|---|---|---|

| This compound | C10H11NO4 | Hydroxyl and nitrophenyl substituents | Antioxidant, antimicrobial |

| 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | C10H11NO4 | Different nitrophenyl position | Limited studies on biological activity |

| 3-Nitroacetophenone | C9H9N3O | Contains a nitro group but lacks hydroxyl | Antimicrobial properties noted |

This comparison illustrates the unique aspects of this compound, particularly its specific arrangement of functional groups that may confer distinct biological activities not observed in similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.